molecular formula C17H19NO4S B214105 methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Número de catálogo B214105
Peso molecular: 333.4 g/mol
Clave InChI: TWDGUJMSVZCBJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.

Mecanismo De Acción

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the pathogenesis of various autoimmune disorders and cancers. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, ITK plays a critical role in the activation and proliferation of T cells, which are involved in the pathogenesis of various autoimmune disorders and inflammatory diseases. Inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects
methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to exert its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable pharmacokinetic properties, and its ability to inhibit the activity of both B cells and T cells. However, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate also has several limitations, including its potential toxicity and off-target effects, which may limit its clinical development.

Direcciones Futuras

For the development of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the optimization of its pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the evaluation of its efficacy and safety in clinical trials. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may also be evaluated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.

Métodos De Síntesis

The synthesis of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves a series of chemical reactions, including the condensation of 5-methyl-2-furoic acid with 2-aminobenzothiazole, followed by the cyclization of the resulting intermediate with 2-cyclohexen-1-one. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.

Aplicaciones Científicas De Investigación

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In vitro studies have shown that methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells, which play a critical role in the pathogenesis of various diseases. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the signaling pathway of T cells.

Propiedades

Nombre del producto

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Fórmula molecular

C17H19NO4S

Peso molecular

333.4 g/mol

Nombre IUPAC

methyl 2-[(5-methylfuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19NO4S/c1-10-8-9-12(22-10)15(19)18-16-14(17(20)21-2)11-6-4-3-5-7-13(11)23-16/h8-9H,3-7H2,1-2H3,(H,18,19)

Clave InChI

TWDGUJMSVZCBJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

SMILES canónico

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.